molecular formula C24H25N3O7S2 B13064819 1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate

1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate

Cat. No.: B13064819
M. Wt: 531.6 g/mol
InChI Key: KFMIKONJZNWMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate is a complex organic compound with the molecular formula C21H20N2O6S2. It is known for its use as a proprietary color developer in thermal print paper, providing an alternative to bisphenol A (BPA) and phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate involves multiple steps, typically starting with the preparation of the tosylurea intermediate. This intermediate is then reacted with phenyl ethyl carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas and carbamates.

Scientific Research Applications

1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a color developer in thermal print paper.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved include nucleophilic aromatic substitution and Michael addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate is unique due to its dual tosylurea and carbamate functionalities, which provide distinct chemical reactivity and applications. Unlike phenylacetone and 2-Phenyl-2-butanol, this compound is specifically designed for use as a color developer in thermal print paper, offering an alternative to BPA and phenolic compounds .

Properties

Molecular Formula

C24H25N3O7S2

Molecular Weight

531.6 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylcarbamoylamino]-1-phenylethyl] N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C24H25N3O7S2/c1-17-8-12-20(13-9-17)35(30,31)26-23(28)25-16-22(19-6-4-3-5-7-19)34-24(29)27-36(32,33)21-14-10-18(2)11-15-21/h3-15,22H,16H2,1-2H3,(H,27,29)(H2,25,26,28)

InChI Key

KFMIKONJZNWMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.